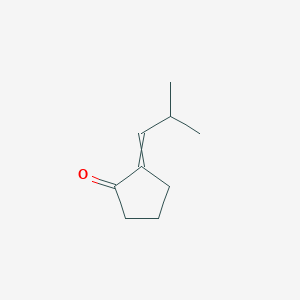

2-(2-Methylpropylidene)cyclopentan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylpropylidene)cyclopentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-7(2)6-8-4-3-5-9(8)10/h6-7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSSRLAIHCZNDAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=C1CCCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90338400 | |

| Record name | Cyclopentanone, 2-(2-methylpropylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16856-72-7 | |

| Record name | Cyclopentanone, 2-(2-methylpropylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Cyclopentanone Chemistry

The foundational structure of 2-(2-Methylpropylidene)cyclopentan-1-one is the cyclopentanone (B42830) ring. Cyclopentanone, a five-membered cyclic ketone, is a versatile and widely used compound in various chemical industries. nbinno.com It is a colorless liquid with the chemical formula (CH₂)₄CO. wikipedia.org The cyclopentanone framework is a common motif in natural products and serves as a crucial intermediate in the synthesis of pharmaceuticals and fragrances. nbinno.comwikipedia.org For instance, it is a precursor to jasmone and related fragrance components. wikipedia.org The reactivity of the cyclopentanone ring, particularly at the α-carbons adjacent to the carbonyl group, allows for a wide range of chemical modifications, making it a valuable starting material in organic synthesis.

| Property | Value |

| Chemical Formula | C₅H₈O |

| Molar Mass | 84.12 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 130.6 °C |

| Melting Point | -58.2 °C |

| Density | 0.95 g/cm³ |

A summary of the physical and chemical properties of Cyclopentanone.

Significance of Alpha Alkylidenecyclopentanones in Synthetic Methodologies

The introduction of an alkylidene group at the α-position of cyclopentanone (B42830), as seen in 2-(2-Methylpropylidene)cyclopentan-1-one, creates an α,β-unsaturated ketone, also known as an enone. This functional group is of paramount importance in synthetic organic chemistry due to its dual reactivity. The conjugated system allows the carbonyl group to withdraw electron density from the double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack in what is known as a conjugate addition or Michael reaction.

Furthermore, the double bond of the enone system can participate in various cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as a dienophile. The cyclopentenone unit is recognized as a powerful synthon for the synthesis of a variety of bioactive molecules. acs.org The specific substitution pattern of the alkylidene group can influence the steric and electronic properties of the enone, thereby modulating its reactivity and allowing for fine-tuning of synthetic outcomes.

Overview of Current Research Trends Pertaining to 2 2 Methylpropylidene Cyclopentan 1 One

Strategic Approaches to Carbon-Carbon Bond Formation

Enolate-Based Condensation Reactions

Enolate chemistry provides the most traditional and direct route to α,β-unsaturated carbonyl compounds. By generating an enolate from cyclopentanone (B42830), a nucleophilic α-carbon is created, which can then attack an appropriate electrophile, such as an aldehyde, to initiate the bond-forming process.

The most direct synthesis of this compound involves a condensation reaction between cyclopentanone and isobutyraldehyde (B47883) (2-methylpropanal). This reaction falls under the category of a crossed Aldol condensation. isca.meyoutube.com

In a typical procedure, the enolate of cyclopentanone is generated using a base and subsequently reacts with the carbonyl group of isobutyraldehyde. The resulting β-hydroxy ketone (the aldol addition product) readily undergoes dehydration, often under the reaction conditions or upon acidic workup, to yield the final α,β-unsaturated ketone product. youtube.com To prevent the undesired self-condensation of isobutyraldehyde, which also possesses α-hydrogens, a directed aldol approach is often employed. This involves the pre-formation of the cyclopentanone enolate using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures before the slow addition of isobutyraldehyde. masterorganicchemistry.com

The Knoevenagel condensation is a related reaction that involves an active methylene (B1212753) compound reacting with a ketone or aldehyde. wikipedia.orgresearchgate.net While the direct reaction of cyclopentanone and isobutyraldehyde is technically an Aldol condensation, Knoevenagel principles are applied in similar syntheses where the electrophilicity of the carbonyl or the nucleophilicity of the enolate is enhanced by catalysts. researchgate.net The reaction is typically catalyzed by a weak base, such as an amine, which facilitates enolate formation without promoting significant self-condensation. wikipedia.org

| Catalyst/Base | Solvent | Typical Conditions | Outcome |

| NaOH / KOH | Ethanol / Water | Room Temp to Reflux | Standard Aldol condensation; risk of self-condensation. |

| LDA | THF / Hexane | -78 °C to 0 °C | Directed Aldol; favors crossed product, minimizes side reactions. masterorganicchemistry.com |

| Piperidine / Acetic Acid | Benzene / Toluene | Reflux with Dean-Stark trap | Knoevenagel-type conditions; drives reaction toward dehydrated product. nih.gov |

| Lewis Acids (e.g., TiCl₄, ZrCl₄) | Dichloromethane | Low Temperature | Catalyzes addition and facilitates dehydration. google.com |

While direct condensation is common, an alternative enolate-based strategy involves alkylation followed by an elimination step. However, a more modern approach focuses on catalytic enhancements of the condensation reaction itself. The use of Lewis acids or organocatalysts can improve reaction efficiency, yield, and selectivity.

For instance, a Lewis acid catalyst can coordinate to the carbonyl oxygen of isobutyraldehyde, increasing its electrophilicity and making it more susceptible to attack by the weakly nucleophilic enol of cyclopentanone. This avoids the need for strong bases to generate a high concentration of the enolate. google.com

Enolate alkylation is a fundamental method for creating carbon-carbon bonds adjacent to a carbonyl group. researchgate.net In a hypothetical multi-step synthesis of the target compound, one could form the enolate of cyclopentanone and react it with an electrophile that introduces the isobutyl group with a leaving group at the appropriate position, followed by elimination to form the double bond. However, for forming an exocyclic alkene, condensation reactions are generally more direct and efficient.

| Catalytic System | Principle of Enhancement | Advantages |

| Lewis Acids (e.g., TiCl₄, AlCl₃) | Activation of the aldehyde carbonyl group, enhancing its electrophilicity. | Milder conditions than strong bases; can promote dehydration. google.com |

| Proline (Organocatalysis) | Formation of an enamine intermediate from cyclopentanone, which acts as a nucleophile. | Avoids harsh acidic or basic conditions; potential for enantioselectivity. |

| Phase-Transfer Catalysis | Facilitates the reaction between an aqueous base and an organic substrate. | Improved reaction rates and yields in biphasic systems. |

Transition Metal-Catalyzed Coupling Strategies

Transition metal catalysis offers powerful and versatile methods for forming carbon-carbon bonds, providing alternatives to traditional enolate chemistry. nih.govresearchgate.net These strategies often involve the creation of an organometallic species that can be coupled with a suitable partner to form the desired product with high precision.

A robust strategy for synthesizing 2-alkylidene cyclopentanones involves the transition metal-catalyzed cross-coupling of a cyclopentenyl-derived electrophile with an organometallic nucleophile. A common approach is to convert cyclopentanone into its corresponding enol triflate (a vinyl triflate). This transforms the enolate into a stable, well-defined electrophile suitable for cross-coupling reactions like the Suzuki, Stille, or Sonogashira reactions. researchgate.netmdpi.com

For the synthesis of this compound, the enol triflate of cyclopentanone would be coupled with an organometallic reagent containing the isobutylidene group. For example, in a Suzuki coupling, an isobutenylboronic acid or ester could be used. The reaction is typically catalyzed by a palladium(0) complex with appropriate phosphine (B1218219) ligands.

Synthetic Sequence:

Enol Triflate Formation: Cyclopentanone is deprotonated with a base (e.g., LDA or KHMDS) to form the enolate, which is then trapped with a triflating agent like N-phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh) to yield 1-cyclopentenyl triflate.

Cross-Coupling: The resulting enol triflate is reacted with an isobutenyl organometallic reagent (e.g., a boronic acid, stannane, or organozinc reagent) in the presence of a palladium or nickel catalyst to form the exocyclic double bond. beilstein-journals.org

| Reaction Name | Catalyst | Nucleophile (Isobutylidene Source) | Key Features |

| Suzuki Coupling | Pd(PPh₃)₄, PdCl₂(dppf) | Isobutenylboronic acid/ester | Mild conditions; high functional group tolerance; boronic acids are often stable. |

| Stille Coupling | Pd(PPh₃)₄ | Isobutenyltributylstannane | Effective for a wide range of substrates; stoichiometric tin byproducts can be toxic. |

| Heck Reaction | Pd(OAc)₂, P(o-tol)₃ | 2-Methylpropene | An alternative approach involving the coupling of an aryl/vinyl halide with an alkene. Less direct for this specific transformation. |

| Negishi Coupling | Pd or Ni catalyst | Isobutenylzinc halide | Highly reactive organozinc reagents; sensitive to air and moisture. |

Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds, involving the exchange of substituents between different olefins catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs catalysts) or molybdenum (Schrock catalysts). organic-chemistry.orgharvard.edu

A potential, though less direct, application to form the target compound would be through a cross-metathesis (CM) reaction. sigmaaldrich.comnih.gov This strategy would involve reacting an existing exocyclic olefin with another olefin to exchange alkylidene fragments. For instance, 2-methylenecyclopentan-1-one could undergo cross-metathesis with 3-methyl-1-butene. The reaction equilibrium would ideally be driven by the release of a volatile byproduct like ethylene (B1197577).

However, the synthesis of the 2-methylenecyclopentan-1-one starting material and the selectivity of the subsequent metathesis reaction present significant challenges. Catalyst choice is critical, with second and third-generation Grubbs catalysts showing greater stability and functional group tolerance. nih.gov Ring-closing metathesis (RCM) is another major application but is used to form the ring itself rather than an exocyclic bond on a pre-formed ring. sigmaaldrich.com

| Catalyst | Description | Typical Applications |

| Grubbs 1st Generation | Ru-based catalyst with tricyclohexylphosphine (B42057) ligands. | General purpose, particularly for RCM of less-hindered dienes. harvard.edu |

| Grubbs 2nd Generation | One phosphine ligand is replaced by an N-heterocyclic carbene (NHC). | Higher activity, better thermal stability, and broader substrate scope. nih.gov |

| Hoveyda-Grubbs Catalysts | A chelating isopropoxystyrene ligand replaces a phosphine, enhancing stability. | Highly stable and can be recycled; excellent for cross-metathesis. sigmaaldrich.com |

| Schrock Catalyst | Molybdenum-based alkylidene complex. | Very high activity, especially for sterically hindered or electron-deficient olefins. organic-chemistry.org |

Cyclization Reactions Leading to the Cyclopentanone Core

The formation of the central five-membered ring is a critical step in the synthesis of this compound. Advanced strategies have moved beyond simple intermolecular reactions to more controlled and efficient intramolecular cyclizations.

Intramolecular Annulation Strategies

Intramolecular annulation, the formation of a ring from a single molecule, offers a powerful approach to constructing the cyclopentanone skeleton. One such advanced method involves the intramolecular capture of vinyl cations by pendent alkenes. This strategy allows for the synthesis of substituted α-alkylidene cyclopentenones, which are structurally related to the target compound.

The process typically begins with a β-hydroxy-α-diazoketone precursor. Treatment with a Lewis acid facilitates the elimination of the hydroxyl group and the loss of molecular nitrogen, generating a reactive vinyl cation intermediate. This cation can then be trapped by a nearby alkene within the same molecule to form the five-membered ring. The yield and outcome of this reaction are highly dependent on the stability of the vinyl cation, which is influenced by substituents on the precursor molecule. Sterically hindered and electron-rich aryl rings on the precursor have been shown to provide higher yields of the desired α-alkylidene cyclopentenones.

| Precursor Substituent (Aryl Group) | Reaction Conditions | Yield of α-Alkylidene Cyclopentenone (%) |

|---|---|---|

| Phenyl | Sc(OTf)3, Toluene, 25°C | 51% |

| 4-Methoxyphenyl | Sc(OTf)3, Toluene, 25°C | 75% |

| 2,4,6-Trimethylphenyl (Mesityl) | Sc(OTf)3, Toluene, 25°C | 93% |

| 4-Chlorophenyl | Sc(OTf)3, Toluene, 25°C | 40% |

Ring-Closing Metathesis in Cyclopentanone Ring Formation

Ring-Closing Metathesis (RCM) is a prominent and versatile reaction in organic synthesis for the formation of unsaturated rings. wikipedia.org The reaction utilizes metal-based catalysts, most notably those containing ruthenium (Grubbs' catalysts), to facilitate the intramolecular reaction between two terminal alkenes, resulting in a cycloalkene and a volatile ethylene byproduct. wikipedia.org This process is a key strategy for forming rings of various sizes, including five-membered rings. wikipedia.orgorganic-chemistry.org

The general mechanism involves the formation of a metal-alkylidene complex, which then undergoes a [2+2] cycloaddition with one of the alkene moieties in the substrate to form a metallacyclobutane intermediate. wikipedia.orgorganic-chemistry.org This intermediate then fragments to release the catalyst and form the new double bond of the cyclic product. The key advantage of RCM is its high functional group tolerance, allowing it to be used on complex molecules that may contain ketones, esters, and alcohols.

While direct RCM to form this compound is not the most common route, the methodology can be applied to acyclic diene precursors that contain a ketone or a protected ketone functionality. For instance, a diene-containing ketone can undergo cyclization to yield a cyclopentenone core, which can then be further modified. The compatibility of modern metathesis catalysts with ketone functionalities has been demonstrated in the synthesis of macrocyclic ketones like civetone, where a diyne precursor containing a ketone was successfully cyclized using a molybdenum- or tungsten-based catalyst.

Stereoselective Synthesis of this compound Analogues

Achieving stereochemical control is a central goal in modern organic synthesis. For analogues of this compound that possess stereocenters or geometric isomers, stereoselective methods are essential.

Chiral Auxiliary-Mediated Approaches

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereochemistry is set, the auxiliary is removed. This strategy is highly effective for synthesizing enantiomerically pure compounds.

In the context of cyclopentanone synthesis, a chiral auxiliary can be attached to a precursor molecule to direct cyclization or functionalization steps. For example, auxiliaries derived from natural products like D-glucose have been used in enantioselective syntheses of cross-conjugated cyclopentenones. By attaching such an auxiliary to an allene (B1206475) precursor, a subsequent cyclization reaction can proceed with high diastereoselectivity, ultimately affording a chiral cyclopentenone after removal of the auxiliary.

| Chiral Auxiliary Type | Reaction Class | Typical Diastereomeric Excess (d.e.) |

|---|---|---|

| Oxazolidinones (Evans Auxiliaries) | Aldol, Alkylation, Acylation | >95% |

| Camphorsultam | Diels-Alder, Michael Addition | >90% |

| Pseudoephedrine Amides | α-Alkylation of Carboxylic Acids | >98% |

| Sugar-derived Auxiliaries | Cyclopentannelation | Variable, can be high |

Asymmetric Catalysis in Exocyclic Double Bond Formation

The exocyclic double bond in 2-alkylidenecyclopentanones is typically formed via an aldol condensation reaction between cyclopentanone and an appropriate aldehyde (in this case, isobutyraldehyde). researchgate.net While the target compound itself does not exhibit E/Z isomerism, many of its analogues do. Asymmetric catalysis of this aldol reaction can provide stereocontrol.

Organocatalysis, particularly using chiral secondary amines like proline and its derivatives, has emerged as a powerful tool for asymmetric aldol reactions. tcichemicals.com The catalyst reacts with the ketone to form a chiral enamine intermediate. This enamine then attacks the aldehyde with high facial selectivity, dictated by the catalyst's stereochemistry. Subsequent dehydration of the aldol adduct yields the α,β-unsaturated ketone with a specific geometric configuration (E or Z). This method allows for the direct, enantioselective synthesis of a wide range of chiral 2-alkylidenecyclopentanone analogues from simple starting materials. tcichemicals.com

Diastereoselective Control in Precursor Synthesis

Controlling the stereochemistry of the acyclic or cyclic precursors is another crucial strategy. By establishing stereocenters early in the synthetic sequence, their relative and absolute configurations can direct the formation of subsequent stereocenters.

A notable example is the dual Lewis acid-catalyzed [3+2]-cycloaddition of donor-acceptor cyclopropanes with ketenes to form highly functionalized cyclopentanones. In this approach, two different Lewis acids are used to activate the cyclopropane (B1198618) and the ketene (B1206846) components independently. This dual activation allows the cycloaddition to proceed with exceptional levels of diastereoselectivity and enantioselectivity, often yielding products with greater than 99% enantiomeric excess (e.e.). The relative stereochemistry of the substituents on the final cyclopentanone ring is precisely controlled by the concerted, asynchronous nature of the cycloaddition. This method provides a powerful means of synthesizing complex cyclopentanone precursors with multiple, well-defined stereocenters. rsc.org

| Cyclopropane Substituent | Ketene Substituent | Catalyst System | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (e.e.) |

|---|---|---|---|---|

| Phenyl | Methyl | InBr3 / EtAlCl2 | >20:1 | 99% |

| 4-Bromophenyl | Methyl | InBr3 / EtAlCl2 | >20:1 | 98% |

| 2-Naphthyl | Methyl | InBr3 / EtAlCl2 | >20:1 | 98% |

| Phenyl | Ethyl | InBr3 / EtAlCl2 | >20:1 | 99% |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound offers significant environmental and economic advantages over traditional methods, which often rely on stoichiometric bases and volatile organic solvents.

Solvent-Free Reaction Conditions

Eliminating organic solvents is a cornerstone of green synthesis, as they are major contributors to chemical waste and environmental pollution. For the aldol condensation yielding this compound, solvent-free approaches have demonstrated considerable promise. These reactions are often facilitated by grinding the reactants with a solid catalyst or through the use of microwave irradiation.

One effective solvent-free method involves the Claisen-Schmidt condensation, a type of crossed-aldol reaction, where solid reactants are ground together with a catalytic amount of a solid base, such as sodium hydroxide (B78521) (NaOH). nih.govrsc.org This technique, known as mechanochemistry, can lead to the formation of the desired product in high yields without the need for a reaction solvent. nih.gov The intimate mixing of the solid reactants can lower their melting points, creating a liquid eutectic mixture in which the reaction proceeds. scranton.edu

Natural clay-based catalysts have also been successfully employed in the solvent-free aldol condensation of cyclopentanone. researchgate.netchegg.com These catalysts can be modified to possess both acidic and basic sites, which work synergistically to promote the reaction. researchgate.net For instance, a sulfonic acid-modified attapulgite (B1143926) clay (SO3H-APG) has shown high catalytic activity under solvent-free conditions, achieving significant conversion of cyclopentanone. researchgate.netd-nb.info

Table 1: Comparison of Reaction Conditions for Aldol Condensation

| Method | Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Grinding | Solid NaOH (20 mol%) | None | Room Temp. | High (96-98% for analogues) | nih.gov |

| Clay Catalysis | SO3H-APG | None | 150 °C | 85.5% Conversion | researchgate.netd-nb.info |

This table is generated based on data from analogous reactions and demonstrates the viability of solvent-free approaches.

Catalytic Efficiency and Reusability

The development of heterogeneous catalysts is a key area of research for greening the synthesis of this compound. Unlike homogeneous catalysts, heterogeneous catalysts are in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), which allows for easy separation and recovery from the reaction mixture. This simplifies product purification and, crucially, allows the catalyst to be reused over multiple reaction cycles, reducing waste and cost.

A variety of solid catalysts have been investigated for aldol condensations involving cyclopentanone, including:

Hydrotalcites : These layered double hydroxides, particularly calcined Mg-Al hydrotalcites, have demonstrated high activity and selectivity in the aldol condensation of cyclopentanone with aliphatic aldehydes like valeraldehyde. asianpubs.orgabo.fi Their basic and acidic sites are believed to work in concert to facilitate the reaction. asianpubs.org

Metal Oxides : Mixed metal oxides, such as FeO–MgO, have been used as catalysts, showing good yields for the desired cross-condensation product. researchgate.netresearchgate.net The catalytic performance is often linked to the presence of an optimal amount of strong basic sites. researchgate.net

Zeolites : These microporous aluminosilicate (B74896) minerals can be modified, for example with caesium, to act as basic catalysts. While their activity can be lower than other options for this specific type of condensation, they remain an area of interest due to their structural stability. chegg.com

The ability to recycle these catalysts is a significant advantage. For example, studies on clay-based catalysts have shown excellent stability in long-term and recycling runs. researchgate.net Similarly, hydrotalcite catalysts can often be regenerated and reused with minimal loss of activity.

Table 2: Catalyst Reusability in Aldol Condensation of Cyclopentanone with an Aliphatic Aldehyde

| Cycle | Conversion (%) | Selectivity to α,β-Unsaturated Ketone (%) |

|---|---|---|

| 1 | 93 | 90 |

| 2 | 91 | 89 |

| 3 | 90 | 89 |

This interactive table is based on representative data for hydrotalcite catalysts in similar aldol condensations, illustrating the potential for catalyst reuse. asianpubs.orgabo.fi

Atom Economy Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. chegg.com The formula for calculating percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 researchgate.net

The aldol condensation reaction to form this compound from cyclopentanone and isobutyraldehyde is inherently atom-economical. The only byproduct is a single molecule of water, which is formed during the dehydration of the initial aldol addition product to create the α,β-unsaturated system.

The balanced chemical equation is: C₅H₈O (Cyclopentanone) + C₄H₈O (Isobutyraldehyde) → C₉H₁₄O (this compound) + H₂O (Water)

To calculate the atom economy:

Molecular Weight of Cyclopentanone (C₅H₈O) = 84.12 g/mol

Molecular Weight of Isobutyraldehyde (C₄H₈O) = 72.11 g/mol

Molecular Weight of this compound (C₉H₁₄O) = 138.21 g/mol

Calculation: % Atom Economy = [138.21 / (84.12 + 72.11)] x 100 % Atom Economy = [138.21 / 156.23] x 100 % Atom Economy ≈ 88.5%

This high atom economy of approximately 88.5% signifies that the vast majority of the atoms from the starting materials are incorporated into the desired product, making the aldol condensation an efficient and green synthetic route from this perspective. researchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Attapulgite |

| Caesium |

| Cyclopentanone |

| Isobutyraldehyde |

| Magnesium |

| Sodium Hydroxide |

| Valeraldehyde |

Reactions at the Alpha,Beta-Unsaturated Ketone System

The core reactivity of this compound is centered on its α,β-unsaturated ketone moiety, also known as an enone. This system possesses two electrophilic sites: the carbonyl carbon (C1) and the β-carbon (C3) of the exocyclic double bond. Nucleophiles can attack either of these sites, leading to two primary modes of addition: 1,2-addition to the carbonyl group or 1,4-conjugate addition across the enone system.

Nucleophilic Addition Reactions (1,4- and 1,2-Additions)

Nucleophilic addition is a fundamental reaction class for α,β-unsaturated ketones. The pathway followed (1,2- vs. 1,4-addition) is largely determined by the nature of the nucleophile, with "hard" nucleophiles favoring 1,2-addition and "soft" nucleophiles preferring 1,4-addition. youtube.comyoutube.com

1,2-Addition: This reaction involves the direct attack of a nucleophile on the electrophilic carbonyl carbon. It is a kinetically controlled process, often favored by highly reactive, charge-dense ("hard") nucleophiles such as organolithium and Grignard reagents. youtube.commasterorganicchemistry.com The initial product is a tetrahedral alkoxide intermediate, which upon protonation yields an allylic alcohol.

1,4-Conjugate Addition (Michael Addition): This is a thermodynamically controlled process where a nucleophile attacks the β-carbon of the conjugated system. masterorganicchemistry.com This pathway is preferred by less reactive, more polarizable ("soft") nucleophiles like organocuprates (Gilman reagents), enamines, and stabilized enolates. masterorganicchemistry.commdpi.comresearchgate.net The reaction proceeds through an enolate intermediate, which is then protonated at the α-carbon to yield the saturated ketone product. youtube.com

The competition between 1,2- and 1,4-addition pathways is a key aspect of the chemoselectivity in reactions of this compound. The regioselectivity is dictated by the specific electrophilic carbon (carbonyl vs. β-carbon) that is attacked. dalalinstitute.com

The choice of nucleophile is the primary determinant of the reaction outcome. Hard nucleophiles, which are under kinetic control, react faster at the more polarized carbonyl carbon (1,2-addition). Soft nucleophiles, which tend to form more stable products, favor the thermodynamically controlled 1,4-addition pathway. masterorganicchemistry.com

| Nucleophile Type | Example Reagent | Expected Major Product | Rationale |

|---|---|---|---|

| Hard Nucleophile | Isobutylmagnesium bromide (i-BuMgBr) | 1,2-Addition Product (Allylic Alcohol) | Kinetically controlled, rapid attack at the highly electrophilic carbonyl carbon. |

| Soft Nucleophile | Lithium diisobutylcuprate (i-Bu₂CuLi) | 1,4-Addition Product (Saturated Ketone) | Thermodynamically controlled, formation of a more stable ketone product. |

| Stabilized Enolate | Diethyl malonate (with catalytic base) | 1,4-Addition Product (Michael Adduct) | Classic Michael donor, favors conjugate addition. |

| Amine | Piperidine | 1,4-Addition Product | Nitrogen nucleophiles typically undergo conjugate addition to enones. |

When a nucleophile adds to the α,β-unsaturated system of this compound, new stereocenters can be created. The stereochemical outcome depends on the facial selectivity of the nucleophilic attack.

In a 1,4-conjugate addition, the nucleophile attacks the planar C=C double bond. The approach of the nucleophile can occur from either the top face or the bottom face of the exocyclic double bond relative to the plane of the cyclopentanone ring. Steric hindrance often dictates the preferred face of attack. For this compound, the cyclopentanone ring may sterically hinder one face, leading to a diastereoselective addition. The subsequent protonation of the enolate intermediate can also be stereoselective, potentially creating a second stereocenter at the α-carbon. masterorganicchemistry.com

In a 1,2-addition, the nucleophile attacks the trigonal planar carbonyl carbon. If the two faces of the carbonyl are not sterically or electronically equivalent, a mixture of diastereomers can be formed. academie-sciences.fr The presence of the adjacent bulky 2-methylpropylidene group would likely influence the trajectory of the incoming nucleophile, leading to a preferential attack from the less hindered face.

Cycloaddition Reactions

The electron-deficient alkene component of this compound makes it an excellent partner in various cycloaddition reactions. These pericyclic reactions are powerful tools for constructing cyclic structures with high stereocontrol. libretexts.org

In the context of a Diels-Alder reaction, this compound acts as a dienophile ("diene-loving" component). This [4+2] cycloaddition involves the reaction of the enone with a conjugated diene to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com The reaction is typically concerted and proceeds through a cyclic transition state. libretexts.org

The reactivity of the dienophile is enhanced by the electron-withdrawing carbonyl group, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). masterorganicchemistry.comlibretexts.org This facilitates the interaction with the Highest Occupied Molecular Orbital (HOMO) of an electron-rich diene. openstax.org

Stereochemistry and Regioselectivity:

Stereospecificity: The stereochemistry of the dienophile is retained in the product. libretexts.org

Endo Rule: When the dienophile reacts with a cyclic diene (e.g., cyclopentadiene), the formation of the endo product is generally favored over the exo product. libretexts.org This preference is attributed to favorable secondary orbital interactions in the transition state. libretexts.org

Regioselectivity: When an unsymmetrical diene reacts with the dienophile, the regiochemistry is governed by the electronic properties of the substituents on the diene.

| Diene | Expected Product Type | Key Stereochemical Feature |

|---|---|---|

| 1,3-Butadiene | Substituted cyclohexene | Creates a spirocyclic system with new stereocenters. |

| Cyclopentadiene | Bicyclic adduct (norbornene derivative) | The endo isomer is expected to be the major product. sciforum.net |

| Danishefsky's Diene | Functionalized cyclohexenone | Regioselective addition leading to a highly functionalized product after hydrolysis. |

The double bond of this compound can also serve as a dipolarophile in 1,3-dipolar cycloadditions. This reaction involves a 1,3-dipole, a molecule with a 4π-electron system distributed over three atoms, reacting with the 2π-electron system of the enone to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.orgnih.gov This type of reaction is also known as the Huisgen cycloaddition. organic-chemistry.orgnih.gov

Common 1,3-dipoles include azides, nitrile oxides, and nitrones. youtube.com The reaction is concerted and stereospecific, meaning the stereochemistry of the alkene is preserved in the product. wikipedia.org The regioselectivity of the addition is controlled by both steric and electronic factors, specifically the frontier molecular orbital (HOMO-LUMO) interactions between the 1,3-dipole and the dipolarophile. organic-chemistry.org

| 1,3-Dipole | Example Reagent | Expected Heterocyclic Product |

|---|---|---|

| Azide | Phenyl azide | Triazoline ring fused in a spiro fashion. |

| Nitrile Oxide | Benzonitrile oxide | Isoxazoline ring fused in a spiro fashion. |

| Nitrone | C-Phenyl-N-methylnitrone | Isoxazolidine ring fused in a spiro fashion. |

Reduction Methodologies and Stereochemical Control

The reduction of α,β-unsaturated ketones like this compound can be directed towards either the carbonyl group (1,2-reduction) to yield an allylic alcohol, or the carbon-carbon double bond (1,4-reduction or conjugate reduction) to produce a saturated ketone. bham.ac.uk The choice of reducing agent and reaction conditions is crucial for achieving this selectivity.

The selective 1,2-reduction of the carbonyl group in the presence of a conjugated double bond can be achieved using specific metal hydride reagents. The Luche reduction, which employs sodium borohydride (B1222165) in the presence of a lanthanide salt such as cerium(III) chloride (CeCl₃) in an alcohol solvent (typically methanol), is a highly effective method for this transformation. wikipedia.orgthermofisher.comchem-station.comyoutube.com The cerium salt is believed to coordinate to the carbonyl oxygen, enhancing its electrophilicity and facilitating a "hard" hydride attack at the carbonyl carbon. wikipedia.org This approach effectively suppresses the competing 1,4-addition. The resulting product from the Luche reduction of this compound would be 2-(2-methylpropylidene)cyclopentan-1-ol.

The stereochemical outcome of the reduction of the carbonyl group in cyclic systems is influenced by steric factors. The hydride can approach from either the less hindered or the more hindered face of the cyclopentanone ring, leading to a mixture of diastereomeric alcohols.

| Substrate Analogue | Reagents and Conditions | Product | Yield | Observations |

|---|---|---|---|---|

| (+)-Carvone | CeCl₃·7H₂O, NaBH₄, MeOH, 0 °C | (+)-cis-Carveol | High | Highly selective 1,2-reduction. nih.gov |

| α,β-Unsaturated Ketone | NaBH₄, CeCl₃·7H₂O, MeOH | Allylic Alcohol | High | General method for selective 1,2-reduction. thermofisher.com |

Conjugate reduction, or 1,4-addition of a hydride, selectively reduces the exocyclic double bond of this compound to yield the corresponding saturated ketone, 2-(2-methylpropyl)cyclopentan-1-one. This transformation can be accomplished through several methods, including the use of organocuprates (Gilman reagents) and catalytic hydrogenation. nih.govmasterorganicchemistry.com

Organocuprates, such as lithium dimethylcuprate (LiCu(CH₃)₂), are soft nucleophiles that preferentially attack the β-carbon of the α,β-unsaturated system. masterorganicchemistry.com The resulting enolate intermediate is then protonated during workup to give the saturated ketone.

Catalytic hydrogenation with a heterogeneous catalyst like palladium on carbon (Pd/C) can also be employed. However, over-reduction to the saturated alcohol is a potential side reaction. The stereochemistry of the newly formed stereocenter at the α-position is dependent on the direction of hydrogen delivery from the catalyst surface, which is often influenced by the steric environment of the substrate. Asymmetric conjugate reduction can be achieved using chiral catalysts, providing control over the enantioselectivity of the product. nih.gov

| Substrate Analogue | Reagents and Conditions | Product | Yield | Observations |

|---|---|---|---|---|

| α,β-Unsaturated Ketone | (R₂CuLi), then H₃O⁺ | Saturated Ketone | Good to excellent | General method for 1,4-addition. masterorganicchemistry.com |

| 2-Cyclopentenone | H₂, Pd/C, EtOH | Cyclopentanone | High | Potential for over-reduction. |

| Acyclic α,β-Unsaturated Ketone | Chiral Copper Catalyst, HSi(OEt)₃ | Chiral Saturated Ketone | High yield, high ee | Example of asymmetric conjugate reduction. nih.gov |

Reactions Involving the Cyclopentanone Ring

Beyond the functional groups directly involved in the conjugated system, the cyclopentanone ring itself can undergo a variety of transformations.

The α-protons of the cyclopentanone ring in this compound are acidic and can be removed by a strong base to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles, leading to α-functionalization. chemistrysteps.commasterorganicchemistry.com

A common reaction is α-alkylation, where the enolate is treated with an alkyl halide in an SN2 reaction. chemistrysteps.commasterorganicchemistry.com The choice of base and reaction conditions can influence the regioselectivity of enolate formation in unsymmetrical ketones, although in the case of this compound, deprotonation is expected to occur at the C5 position. The use of a bulky base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the kinetic enolate. chemistrysteps.com

| Substrate Analogue | Reagents and Conditions | Product | Yield | Observations |

|---|---|---|---|---|

| 2-Methylcyclohexanone | 1. LDA, THF, -78 °C; 2. CH₃I | 2,6-Dimethylcyclohexanone | Mixture of isomers | Demonstrates alkylation of a kinetic enolate. libretexts.org |

| Cyclopentanone | 1. LDA, THF; 2. RX | 2-Alkylcyclopentanone | Variable | General α-alkylation. chemistrysteps.com |

The cyclopentanone ring can be expanded to a cyclohexanone (B45756) ring through various methodologies. One classic method is the Tiffeneau-Demjanov rearrangement. wikipedia.orgorganicreactions.orgnumberanalytics.com This reaction sequence typically involves the formation of a cyanohydrin from the ketone, followed by reduction of the nitrile to a primary amine, and subsequent treatment with nitrous acid to induce a ring expansion via a diazonium ion intermediate.

Palladium-catalyzed ring expansion of 1-(1-alkynyl)cyclobutanols provides a modern route to 2-alkylidenecyclopentanones, which could be a synthetic approach to the title compound and its derivatives. nih.gov While not a direct reaction of the pre-formed cyclopentanone, it highlights a relevant synthetic strategy.

Ring contraction methodologies are less common for simple cyclopentanones but can be achieved through specific rearrangements, such as the Favorskii rearrangement of α-haloketones, though this would require prior functionalization of the ring.

| Reaction Type | Starting Material Type | Reagents and Conditions | Product Type | Observations |

|---|---|---|---|---|

| Tiffeneau-Demjanov Rearrangement | Cyclic Ketone | 1. KCN, H⁺; 2. LiAlH₄; 3. NaNO₂, H⁺ | Ring-Expanded Ketone | Classic one-carbon ring expansion. wikipedia.orgorganicreactions.orgnumberanalytics.com |

| Palladium-Catalyzed Ring Expansion | 1-(1-Alkynyl)cyclobutanol | Pd(OAc)₂, PPh₃, Aryl/Vinyl Halide | 2-Alkylidenecyclopentanone | Modern synthetic route. nih.gov |

The cyclopentanone ring and the exocyclic double bond are susceptible to various oxidative and reductive transformations.

The Baeyer-Villiger oxidation involves the insertion of an oxygen atom adjacent to the carbonyl group, converting the cyclic ketone into a lactone (a cyclic ester). organic-chemistry.orgnumberanalytics.comwikipedia.org This reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms. For this compound, the more substituted carbon (C2) would be expected to migrate, leading to a seven-membered lactone.

The exocyclic double bond can undergo oxidative cleavage through ozonolysis. youtube.commasterorganicchemistry.comlibretexts.orgyoutube.com Treatment with ozone followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) would cleave the double bond to yield cyclopentane-1,2-dione and isobutyraldehyde. An oxidative workup (e.g., with hydrogen peroxide) would yield the corresponding carboxylic acid from the aldehyde fragment.

Alternatively, the double bond can be dihydroxylated using reagents like osmium tetroxide or cold, dilute potassium permanganate (B83412). The resulting diol can then be cleaved with periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) to give the same cleavage products as ozonolysis with a reductive workup. libretexts.orgyoutube.com

| Reaction Type | Substrate Analogue | Reagents and Conditions | Product Type | Observations |

|---|---|---|---|---|

| Baeyer-Villiger Oxidation | Cyclopentanone | m-CPBA | δ-Valerolactone | Oxygen insertion to form a lactone. organic-chemistry.org |

| Ozonolysis (Reductive Workup) | Alkene | 1. O₃; 2. DMS or Zn/H₂O | Aldehydes/Ketones | Cleavage of the C=C bond. youtube.commasterorganicchemistry.comlibretexts.orgyoutube.com |

| Dihydroxylation/Oxidative Cleavage | Alkene | 1. OsO₄ (cat.), NMO; 2. HIO₄ | Aldehydes/Ketones | Alternative to ozonolysis. libretexts.orgyoutube.com |

Mechanistic Investigations of Key Reactions

The elucidation of reaction mechanisms is a cornerstone of organic chemistry, providing a detailed, step-by-step description of how reactants are converted into products. For a compound like this compound, which features both a ketone and a conjugated α,β-unsaturated system, mechanistic studies would focus on reactions such as nucleophilic conjugate addition (Michael addition), cycloadditions, and reductions. Understanding these mechanisms involves a combination of kinetic studies, computational analysis of transition states, and isotopic labeling experiments.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are fundamental to understanding reaction mechanisms as they provide quantitative data on how the rate of a reaction is affected by changes in concentration of reactants, catalysts, and temperature. For transformations involving this compound, determining the rate law is the first step. For instance, in a Michael addition reaction with a nucleophile (Nu-), the general reaction would be:

This compound + Nu- → Product

A kinetic study would systematically vary the concentrations of the ketone and the nucleophile to determine the order of the reaction with respect to each reactant. The rate law would take the form:

Rate = k[this compound]^x[Nu-]^y

where k is the rate constant, and x and y are the reaction orders. The values of x and y provide crucial information about the number of molecules of each reactant involved in the rate-determining step of the reaction.

Table 1: Hypothetical Kinetic Data for the Michael Addition to this compound

| Experiment | [Ketone] (mol/L) | [Nucleophile] (mol/L) | Initial Rate (mol/L·s) |

|---|---|---|---|

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁵ |

This table illustrates the type of data that would be collected. In this hypothetical case, doubling the ketone concentration doubles the rate (first order), while doubling the nucleophile concentration quadruples the rate (second order).

Furthermore, the effect of temperature on the rate constant k can be studied to determine the activation energy (Ea) of the reaction using the Arrhenius equation. A lower activation energy would imply a faster reaction rate.

Transition State Analysis and Reaction Coordinate Mapping

While kinetic studies provide experimental evidence for the mechanism, computational chemistry offers a theoretical lens to visualize the reaction pathway. Transition state analysis, often performed using Density Functional Theory (DFT), allows for the calculation of the geometries and energies of the reactants, products, and the high-energy transition state that connects them.

A reaction coordinate map, or potential energy surface, plots the energy of the system as it progresses from reactants to products. The peak of this profile corresponds to the transition state. For a reaction of this compound, such an analysis would reveal whether the reaction proceeds through a concerted (one-step) or a stepwise mechanism. In a stepwise mechanism, one or more intermediates would be present as valleys on the reaction coordinate.

Computational models can also provide insights into the stereochemistry of the reaction by comparing the activation energies of different pathways leading to different stereoisomers. The pathway with the lower activation energy is generally the favored one.

Isotopic Labeling Studies for Mechanism Elucidation

Isotopic labeling is a powerful experimental technique used to trace the path of atoms throughout a chemical reaction. By replacing an atom in a reactant with one of its heavier, non-radioactive isotopes (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H, or carbon ¹²C with ¹³C), the position of that atom in the product can be determined using techniques like mass spectrometry or NMR spectroscopy.

For example, to investigate the mechanism of an acid-catalyzed addition of water to the double bond of this compound, the reaction could be carried out in heavy water (D₂O). The location of the deuterium atoms in the product would help to confirm the regiochemistry of the addition and provide evidence for the proposed mechanism. If the reaction proceeds via a standard electrophilic addition mechanism, the deuterium from D₂O would be found at the α-carbon, and the OD group at the β-carbon.

These types of studies, when applied to this compound, would provide definitive evidence to support or refute proposed reaction mechanisms, offering a more complete picture of its chemical behavior.

Modification of the Exocyclic Double Bond

The exocyclic double bond in this compound is activated by the adjacent carbonyl group, making it susceptible to a variety of addition reactions.

Epoxidation and Dihydroxylation Reactions

Epoxidation of the electron-deficient exocyclic double bond can be achieved using nucleophilic epoxidizing agents. A common method involves the use of hydrogen peroxide in the presence of a base, such as sodium hydroxide. This reaction, known as the Weitz-Scheffer epoxidation, is particularly effective for α,β-unsaturated ketones. The resulting epoxide is a versatile intermediate for further synthetic transformations.

Dihydroxylation, the addition of two hydroxyl groups across the double bond, can lead to either syn or anti diols depending on the reagents employed. Syn-dihydroxylation can be accomplished using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under cold, alkaline conditions. Conversely, anti-dihydroxylation can be achieved via the aforementioned epoxidation followed by acid-catalyzed ring-opening of the epoxide.

| Reaction | Reagent(s) | Expected Product | Stereochemistry |

| Epoxidation | H₂O₂ / NaOH | 2-(2-methyl-1,2-epoxypropyl)cyclopentan-1-one | Mixture of diastereomers |

| Syn-Dihydroxylation | 1. OsO₄ (catalytic), NMO 2. NaHSO₃/H₂O | 2-(1,2-dihydroxy-2-methylpropyl)cyclopentan-1-one | Syn |

| Anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | 2-(1,2-dihydroxy-2-methylpropyl)cyclopentan-1-one | Anti |

Halogenation and Hydrohalogenation

The addition of halogens (e.g., Br₂, Cl₂) to the double bond of this compound is expected to proceed via a halonium ion intermediate, leading to the formation of a vicinal dihalide. The reaction typically results in anti-addition of the two halogen atoms.

Hydrohalogenation, the addition of hydrogen halides (e.g., HBr, HCl), to α,β-unsaturated ketones generally follows Markovnikov's rule, where the hydrogen atom adds to the α-carbon and the halogen to the β-carbon. This regioselectivity is dictated by the formation of an enol intermediate.

| Reaction | Reagent(s) | Expected Product | Regioselectivity/Stereochemistry |

| Halogenation | Br₂ in CCl₄ | 2-(1,2-dibromo-2-methylpropyl)cyclopentan-1-one | Anti-addition |

| Hydrohalogenation | HBr | 2-(1-bromo-2-methylpropyl)cyclopentan-1-one | Markovnikov addition |

Conjugate Addition of Heteroatom Nucleophiles

The β-carbon of the exocyclic double bond is electrophilic due to conjugation with the carbonyl group, making it susceptible to nucleophilic attack in a conjugate or Michael addition. A variety of heteroatom nucleophiles, such as thiols, amines, and alcohols, can participate in this reaction, leading to the formation of β-functionalized cyclopentanones. These reactions are often catalyzed by a base.

| Nucleophile | Reagent(s) | Expected Product |

| Thiol | RSH, Base | 2-(1-(alkylthio)-2-methylpropyl)cyclopentan-1-one |

| Amine | R₂NH, Base | 2-(1-(dialkylamino)-2-methylpropyl)cyclopentan-1-one |

| Alcohol | ROH, Base | 2-(1-alkoxy-2-methylpropyl)cyclopentan-1-one |

Functionalization of the Cyclopentanone Carbonyl Group

The carbonyl group of the cyclopentanone ring offers another avenue for derivatization, allowing for the introduction of carbon-nitrogen and carbon-carbon double bonds.

Imine and Oxime Formation

The reaction of this compound with primary amines under mildly acidic conditions is expected to yield the corresponding imine (Schiff base). Similarly, reaction with hydroxylamine (B1172632) will produce an oxime. These reactions involve the nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by dehydration. For α,β-unsaturated ketones, this 1,2-addition to the carbonyl is often kinetically favored over the 1,4-conjugate addition.

| Reagent | Product Type | Expected Product |

| Primary Amine (R-NH₂) | Imine | N-(2-(2-methylpropylidene)cyclopentylidene)alkan-1-amine |

| Hydroxylamine (NH₂OH) | Oxime | This compound oxime |

Wittig and Related Olefination Reactions

The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for converting ketones into alkenes. The reaction of this compound with a phosphorus ylide (Wittig reagent) or a phosphonate (B1237965) carbanion (HWE reagent) would replace the carbonyl oxygen with a carbon-based substituent, creating a new exocyclic double bond. The HWE reaction is often preferred for reactions with ketones and typically favors the formation of the (E)-alkene.

| Reaction | Reagent | Expected Product |

| Wittig Reaction | Ph₃P=CHR | 1-(2-methylpropylidene)-2-alkylidenecyclopentane |

| Horner-Wadsworth-Emmons | (EtO)₂P(O)CH₂R, Base | 1-(2-methylpropylidene)-2-alkylidenecyclopentane ((E)-isomer favored) |

Baeyer-Villiger Oxidation and Related Ring Cleavage Reactions

The Baeyer-Villiger oxidation is a powerful reaction that converts ketones into esters, or in the case of cyclic ketones, into lactones through the insertion of an oxygen atom adjacent to the carbonyl group. wikipedia.orgsigmaaldrich.com This transformation is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other peroxides. organic-chemistry.orgyoutube.com

For an unsymmetrical ketone like this compound, the regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms. The group that can better stabilize a positive charge has a higher tendency to migrate. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > primary alkyl > methyl. organic-chemistry.org

In the case of this compound, the carbonyl group is flanked by a secondary carbon within the cyclopentane (B165970) ring (C5) and a quaternary vinylic carbon of the exocyclic double bond (C2). Cleavage of the C1-C2 bond would involve the migration of the more substituted vinylic group, while cleavage of the C1-C5 bond involves the migration of the secondary alkyl group. The migratory aptitude of vinylic groups in Baeyer-Villiger oxidations can be competitive with secondary alkyl groups. However, oxidation of the electron-rich exocyclic double bond itself is a competing reaction pathway when using peroxyacids, potentially leading to epoxidation first.

Assuming the desired Baeyer-Villiger reaction occurs at the ketone, two possible lactone products could be formed:

Product A (6-membered lactone): Formed by the migration of the endocyclic secondary carbon (C5). This would result in a six-membered ring lactone (an oxepan-2-one derivative).

Product B (7-membered lactone): Formed by the migration of the exocyclic vinylic carbon (C2). This would lead to a seven-membered ring lactone, which is generally a favorable outcome for cyclic ketones. youtube.com

The specific outcome would depend on the precise reaction conditions and the chosen oxidant. The presence of the double bond adds complexity, as it may undergo epoxidation or other side reactions under the oxidative conditions. Lewis acid catalysis in conjunction with hydrogen peroxide has been shown to be effective for Baeyer-Villiger oxidations and might offer alternative selectivity. sigmaaldrich.com

Introduction of Stereogenic Centers

The planar structure of the exocyclic double bond and the adjacent carbonyl group in this compound provides an ideal platform for the introduction of new stereogenic centers through asymmetric synthesis.

Asymmetric Hydrogenation of the Exocyclic Alkene

Asymmetric hydrogenation of the C=C double bond is a highly effective method for creating a chiral center at the α-position to the carbonyl group. This reaction transforms the starting material into optically active 2-isobutylcyclopentan-1-one. The success of this transformation relies heavily on the use of transition metal catalysts combined with chiral ligands. Rhodium, Ruthenium, and Iridium complexes are commonly employed for the hydrogenation of α,β-unsaturated ketones. rsc.orgrsc.org

The catalyst system, comprising a metal precursor and a chiral phosphine ligand, creates a chiral environment that directs the delivery of hydrogen to one face of the double bond over the other, leading to one enantiomer in excess. For exocyclic α,β-unsaturated carbonyl compounds, rhodium-catalyzed systems using bisphosphine-thiourea ligands (like ZhaoPhos) have demonstrated excellent enantioselectivities, often exceeding 99% enantiomeric excess (ee). rsc.org Similarly, iridium complexes with chiral PHOX (phosphine-oxazoline) or BiphPHOX ligands are highly effective for the asymmetric hydrogenation of substituted cyclic enones. acs.orgacs.org

The choice of ligand, solvent, and reaction conditions is critical for achieving high yield and stereoselectivity. The interaction between the substrate and the chiral catalyst, sometimes involving hydrogen bonding, plays a crucial role in the stereochemical outcome. rsc.org

Table 1: Examples of Catalyst Systems for Asymmetric Hydrogenation of Analogous Exocyclic α,β-Unsaturated Ketones

Chiral Ligand-Controlled Transformations

Beyond hydrogenation, the reactivity of this compound can be harnessed in various other transformations where stereochemistry is dictated by a chiral ligand. These reactions can introduce one or more stereogenic centers, leading to structurally complex and valuable molecules.

One prominent example is the asymmetric conjugate addition (Michael addition) to the α,β-unsaturated system. Organocatalysts or metal complexes with chiral ligands can facilitate the addition of nucleophiles to the exocyclic double bond. For instance, a chiral amine or thiourea-based organocatalyst could activate the enone system and direct the approach of a nucleophile from a specific face, establishing a new stereocenter at the β-position.

Furthermore, the enolate formed from the product of hydrogenation (2-isobutylcyclopentanone) can be trapped in subsequent stereocontrolled reactions. Chiral ligands can control the stereoselective alkylation or aldol reaction of this enolate, thereby installing a second stereocenter adjacent to the first. The development of novel chiral ligands, including various phosphines and N-heterocyclic carbenes, is central to advancing these asymmetric methodologies. researchgate.net

Table 2: Potential Chiral Ligand-Controlled Reactions and Ligand Types

Advanced Spectroscopic and Analytical Methodologies for the Elucidation of 2 2 Methylpropylidene Cyclopentan 1 One and Its Derivatives

Mass Spectrometry (MS) Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the analysis of volatile and semi-volatile compounds like 2-(2-Methylpropylidene)cyclopentan-1-one. It combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. In a typical analysis, the compound is vaporized and separated from other components in a mixture based on its boiling point and affinity for the GC column's stationary phase. The time it takes for the compound to travel through the column, known as the retention time, is a characteristic property under specific chromatographic conditions and is the first indicator of its presence.

Upon elution from the GC column, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy process creates a positively charged molecular ion (M⁺•) and induces predictable fragmentation. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.

For α,β-unsaturated ketones, fragmentation is governed by the stability of the resulting ions. researchgate.net Key fragmentation pathways for a compound like this compound would be expected to include:

α-Cleavage: The bond between the carbonyl carbon and an adjacent carbon is broken. Cleavage of the bond within the ring would lead to the loss of stable neutral molecules.

McLafferty Rearrangement: This rearrangement is possible if a γ-hydrogen is present on an alkyl chain. However, in the case of the exocyclic isobutylidene group, this specific rearrangement is unlikely. Instead, cleavage of the alkyl groups attached to the double bond is more probable.

Loss of Alkyl Radicals: Fragmentation of the isobutylidene side chain can occur, leading to the loss of methyl (•CH₃, loss of 15 Da) or isopropyl (•C₃H₇, loss of 43 Da) radicals, resulting in stable resonance-stabilized cations. researchgate.net

Retro-Diels-Alder Reaction: Cleavage of the cyclopentanone (B42830) ring can occur, though it is generally less common for five-membered rings compared to six-membered rings.

By analyzing the m/z values of these fragment ions, the structure of the parent molecule can be pieced together or confirmed. Furthermore, the integrated area of the GC peak is directly proportional to the amount of the compound present, allowing for quantitative analysis and the determination of purity in a sample.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within a molecule. These methods are complementary and probe the vibrational modes of a molecule, which are determined by its structure and symmetry. nih.gov

Vibrational Mode Analysis for Functional Group Identification

The structure of this compound contains several key functional groups whose vibrational modes give rise to characteristic peaks in IR and Raman spectra. The conjugation of the C=C double bond with the C=O group significantly influences their respective vibrational frequencies compared to their isolated counterparts.

The most prominent vibrational modes for α,β-unsaturated ketones are:

C=O Stretch (νC=O): In saturated ketones, this strong IR absorption appears around 1715 cm⁻¹. However, conjugation with the C=C double bond delocalizes the π-electrons, weakening the carbonyl bond and lowering its stretching frequency to the range of 1685–1666 cm⁻¹. libretexts.org This is a key diagnostic peak.

C=C Stretch (νC=C): The stretching of the exocyclic double bond gives rise to a band in the 1650–1600 cm⁻¹ region. Its intensity in the IR spectrum can be variable but is often strong in the Raman spectrum.

C-H Stretches: Vibrations of the C-H bonds on the alkyl groups and the cyclopentanone ring appear in the 3000–2850 cm⁻¹ region. The vinylic C-H stretch, if present, would appear just above 3000 cm⁻¹.

C-H Bending Modes: Scissoring, wagging, and twisting motions of the CH₂ and CH₃ groups produce signals in the 1470–1350 cm⁻¹ fingerprint region.

A representative table of expected vibrational frequencies is provided below, based on typical values for 2-alkylidenecyclopentanones and other α,β-unsaturated ketones.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| C-H Stretch (Alkyl) | 2850-2970 | Strong | Medium-Strong |

| C=O Stretch (Conjugated Ketone) | 1666-1685 | Very Strong | Medium |

| C=C Stretch (Exocyclic Alkene) | 1600-1650 | Medium-Strong | Strong |

| CH₂ Scissoring | 1450-1470 | Medium | Medium |

| CH₃ Bending (Asymmetric/Symmetric) | 1370-1465 | Medium | Medium |

Conformational Insights from Vibrational Spectra

The single bond connecting the carbonyl group and the exocyclic double bond allows for rotational isomerism, leading to two primary planar conformations: s-cis and s-trans. These conformers refer to the relative orientation of the C=O and C=C bonds. The stability and population of these conformers are influenced by steric hindrance and electronic effects. rsc.org

Vibrational spectroscopy is a powerful tool for studying this conformational equilibrium. The frequencies of the coupled C=O and C=C stretching vibrations are sensitive to the conformation. Typically, the frequency separation between the two bands is larger in the s-trans conformer than in the s-cis conformer. By performing temperature-dependent IR or Raman spectroscopy, changes in the relative intensities of the bands corresponding to each conformer can be observed. This allows for the determination of the enthalpy difference (ΔH) between the conformers, providing valuable insight into their relative stabilities. researchgate.net

X-ray Crystallography of Crystalline Derivatives or Co-crystals

While this compound is likely a liquid or low-melting solid at room temperature, its definitive three-dimensional structure and intermolecular interactions in the solid state can be determined by X-ray crystallography. This requires the formation of a suitable single crystal, which can often be achieved by creating a solid derivative or a co-crystal with another molecule. carleton.edu

Single-Crystal X-ray Diffraction for Absolute Configuration Determination

Single-crystal X-ray diffraction (SC-XRD) is the most powerful method for determining the three-dimensional arrangement of atoms in a molecule and is the gold standard for unambiguous structure elucidation. uwaterloo.ca Although this compound itself is achiral, chirality can be introduced through chemical modification to create diastereomers or by forming a salt or co-crystal with a chiral molecule.

If a chiral derivative is synthesized and crystallizes in a non-centrosymmetric space group, SC-XRD can be used to determine its absolute configuration. oup.com This is typically achieved by analyzing the anomalous dispersion of X-rays by the atoms in the crystal. The differences in intensity between Friedel pairs of reflections (hkl and -h-k-l) allow for the assignment of the correct enantiomer, often quantified by the Flack parameter. oup.com This technique provides an unequivocal determination of the molecule's stereochemistry.

Crystallographic Studies of Intermolecular Interactions

The analysis of a crystal structure reveals not only the intramolecular bond lengths and angles but also the precise way molecules pack together in the crystal lattice. This packing is dictated by intermolecular interactions, such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. mdpi.com

For derivatives of this compound, one would expect C-H···O hydrogen bonds to be a significant interaction, where a hydrogen atom on an alkyl group or the cyclopentane (B165970) ring of one molecule interacts with the lone pair of the carbonyl oxygen on a neighboring molecule. researchgate.net Furthermore, π-π stacking interactions could occur if aromatic derivatives (e.g., 2-benzylidenecyclopentanone (B176167) derivatives) are studied. Understanding these interactions is crucial as they govern the material's bulk properties, such as melting point, solubility, and crystal morphology. mdpi.com Detailed crystallographic studies provide quantitative data on the distances and angles of these interactions, offering a complete picture of the supramolecular assembly in the solid state.

Chromatographic Separation and Purification Techniques

The isolation, purification, and analytical determination of this compound and its derivatives rely heavily on a suite of advanced chromatographic techniques. The choice of methodology is dictated by the specific goals of the analysis, such as purity assessment, quantification, isolation of stereoisomers, or analysis of volatile fractions. High-performance liquid chromatography (HPLC), gas chromatography (GC), and chiral chromatography are indispensable tools in the comprehensive characterization of these α,β-unsaturated cyclic ketones.

High-Performance Liquid Chromatography (HPLC) Method Development

High-performance liquid chromatography is a cornerstone technique for the purification and analysis of non-volatile derivatives of this compound, as well as for monitoring reaction progress and assessing final product purity. The development of a robust HPLC method requires careful optimization of several parameters to achieve adequate separation and resolution of the target analyte from impurities or other reaction components.

Stationary Phase Selection: For α,β-unsaturated ketones like this compound, which possess moderate polarity, reversed-phase (RP) chromatography is typically the method of choice. C18 (octadecylsilyl) bonded silica (B1680970) is the most common stationary phase, offering excellent hydrophobic retention and separation capabilities for a wide range of organic molecules. For structurally similar compounds, such as other 2-alkylidene-cyclopentanones, specialized reversed-phase columns like Newcrom R1, which has low silanol (B1196071) activity, have been shown to be effective. sielc.com

Mobile Phase Composition: The mobile phase in RP-HPLC typically consists of a mixture of water and a miscible organic solvent, such as acetonitrile (B52724) (MeCN) or methanol (B129727) (MeOH). The ratio of the organic modifier to the aqueous phase is adjusted to control the retention time of the analyte; a higher concentration of the organic solvent will decrease retention. To improve peak shape and resolution, especially for compounds with ionizable functional groups or those that may interact with residual silanols on the stationary phase, an acid modifier is often added to the mobile phase. Phosphoric acid or formic acid are commonly used for this purpose. sielc.comsielc.com For instance, a mobile phase containing acetonitrile and water with a phosphoric acid additive is a common starting point for method development for related cyclopentanone derivatives. sielc.com

Detection: The conjugated enone system in this compound provides a strong chromophore, making it well-suited for ultraviolet (UV) detection. The wavelength of maximum absorbance (λmax) for α,β-unsaturated ketones can be predicted using Woodward-Fieser rules and typically falls in the range of 220-280 nm. A photodiode array (PDA) detector can be employed to monitor a range of wavelengths simultaneously, which is useful for identifying co-eluting impurities and assessing peak purity.

A hypothetical HPLC method for the analysis of this compound, based on methods for analogous compounds, is presented below.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., Newcrom R1), 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 245 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Gas Chromatography (GC) for Volatile Compounds

Gas chromatography is the premier technique for the analysis of volatile and semi-volatile compounds and is therefore highly suitable for this compound and its more volatile derivatives or precursors. When coupled with a mass spectrometer (GC-MS), it provides both quantitative data and structural identification of the separated components.

Sample Introduction: For the analysis of volatile organic compounds (VOCs), several sample introduction techniques can be employed to transfer the analyte from the sample matrix to the GC column. thermofisher.com Static headspace (HS) analysis is a common method where the sample is heated in a sealed vial, and a portion of the vapor phase is injected into the GC. intertek.com This is particularly useful for analyzing trace volatiles in a complex matrix. Thermal desorption (TD) is another powerful technique for concentrating volatiles from air or solid samples onto an adsorbent trap before injection.

Column Selection: The separation in GC is achieved using a capillary column coated with a stationary phase. For general-purpose analysis of compounds like ketones, a non-polar or mid-polarity column is often used. A common choice is a column with a stationary phase of 5% phenyl-polydimethylsiloxane (e.g., DB-5 or equivalent), which separates compounds primarily based on their boiling points and, to a lesser extent, their polarity. For more complex mixtures, comprehensive two-dimensional gas chromatography (GC×GC) can provide significantly enhanced resolution. mdpi.com

GC-MS Parameters: The mass spectrometer detector offers high sensitivity and specificity. Analytes are identified by comparing their mass spectra and retention times to those of reference standards or libraries like the NIST database. medistri.swiss The temperature program of the GC oven is optimized to ensure good separation of all volatile components within a reasonable analysis time.

A typical set of GC-MS parameters for the analysis of volatile cyclic ketones is outlined in the following table.

| Parameter | Condition |

|---|---|

| Column | 5% Phenyl-Polydimethylsiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Oven Program | Initial 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |

| Injector | Split/Splitless, 250 °C, Split ratio 50:1 |

| Detector | Mass Spectrometer (MS) |

| MS Scan Range | 40-400 m/z |

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound can exist as enantiomers if the substitution pattern creates a chiral center, chiral chromatography is essential for separating these stereoisomers and determining the enantiomeric excess (e.e.) of a sample. Chiral separations can be performed using either HPLC or GC, with the choice depending on the volatility and thermal stability of the analyte.

Chiral Stationary Phases (CSPs): The key to chiral chromatography is the use of a chiral stationary phase (CSP). phenomenex.com These phases create a chiral environment where the two enantiomers can form transient diastereomeric complexes with differing stabilities, leading to different retention times.

For Chiral HPLC: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica support, are widely used and have proven effective for separating a broad range of chiral compounds, including ketones. phenomenex.comnih.gov The separation mechanism often involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexing within the chiral polymer structure. Normal-phase (using eluents like hexane/isopropanol) or reversed-phase conditions can be employed depending on the specific CSP and analyte. phenomenex.com

For Chiral GC: Derivatized cyclodextrins are the most common CSPs for enantioselective GC. researchgate.netresearchgate.net These cyclic oligosaccharides have a chiral cavity, and by modifying the hydroxyl groups on the exterior with various substituents, their enantioselective properties can be finely tuned. Chirasil-β-Dex, a permethylated beta-cyclodextrin (B164692) bonded to a polysiloxane backbone, is an example of a CSP used for the enantioselective analysis of various chiral derivatives. researchgate.net

Enantiomeric Excess (e.e.) Calculation: The enantiomeric excess is determined from the peak areas of the two enantiomers in the chromatogram using the formula: e.e. (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100

The table below provides an illustrative example of conditions that might be screened for the chiral HPLC separation of a cyclopentanone derivative.

| Parameter | Condition |

|---|---|

| Column | Polysaccharide-based CSP (e.g., Amylose or Cellulose derivative) |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 245 nm |

| Column Temperature | Ambient |

Computational and Theoretical Chemistry Studies of 2 2 Methylpropylidene Cyclopentan 1 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern chemical research, allowing for the accurate prediction of molecular properties from first principles.

Analysis of the electronic structure provides fundamental information about the distribution of electrons within a molecule, which in turn governs its reactivity. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest.

For 2-(2-methylpropylidene)cyclopentan-1-one, the HOMO is expected to be primarily located on the C=C π-bond, indicating this is the region most susceptible to electrophilic attack. Conversely, the LUMO is anticipated to be distributed across the conjugated O=C–C=C system, with significant coefficients on the carbonyl carbon and the β-carbon of the double bond. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and its electronic transition properties. A smaller gap generally implies higher reactivity.

Computational methods like DFT with a suitable basis set (e.g., B3LYP/6-31G(d)) would be employed to calculate the energies and visualize the spatial distribution of these orbitals.

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Molecular Orbital | Calculated Energy (eV) | Primary Location/Character |

|---|---|---|

| LUMO+1 | -0.58 | σ* orbitals of the alkyl frame |

| LUMO | -1.95 | π* orbital of the O=C–C=C system |

| HOMO | -6.20 | π orbital of the C=C bond |

| HOMO-1 | -6.85 | n orbital (lone pair) of the carbonyl oxygen |

This compound can exist as geometric isomers ((E) and (Z)) due to the substitution pattern around the exocyclic double bond. Furthermore, the cyclopentanone (B42830) ring is not planar and can adopt various conformations, typically described as envelope or twist forms.